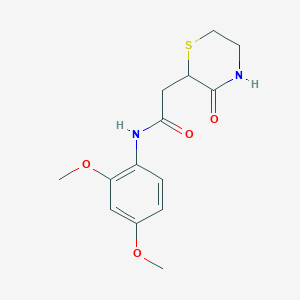

N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-oxothiomorpholin-2-yl moiety at the α-position. The thiomorpholinone ring introduces sulfur into the heterocyclic structure, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-19-9-3-4-10(11(7-9)20-2)16-13(17)8-12-14(18)15-5-6-21-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCBDNPXWJFHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to form the acetamide moiety. This is followed by the introduction of the thiomorpholine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiomorpholinone-Based Analogs

N-(4-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

- Structure : Shares the 2-(3-oxothiomorpholin-2-yl)acetamide backbone but substitutes the 2,4-dimethoxyphenyl group with a 4-ethylphenyl ring.

- Properties: Molecular Weight: 278.37 g/mol logP: 1.833 (indicative of moderate lipophilicity) Hydrogen Bond Acceptors/Donors: 5/2

- Key Differences :

- The ethyl group on the phenyl ring reduces polarity compared to methoxy substituents, likely increasing membrane permeability but decreasing solubility in aqueous media.

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Structure: Replaces thiomorpholinone with an oxomorpholinone ring and includes acetyl and dimethyl substitutions.

- Properties :

- Molecular Weight: 346.4 g/mol (ESI/APCI(+): 347 [M+H])

- Synthetic Route: Involves acetylation of a precursor amine.

- The acetyl group may serve as a site for further derivatization.

Dimethoxyphenyl-Containing Analogs

N-(2,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structure: Retains the N-(2,4-dimethoxyphenyl) group but replaces thiomorpholinone with a triazole sulfanyl moiety.

- Key Differences :

- The triazole ring introduces nitrogen-rich heterocyclic character, which may enhance binding to metal ions or polar targets. The sulfanyl group could influence redox properties.

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide

- Structure: Substitutes the thiomorpholinone with a brominated naphthyl group.

- Properties: Molecular Weight: 430.3 g/mol (C21H20BrNO4)

Heterocyclic and Morpholine Derivatives

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Structure: Features a thiazole ring and morpholine group instead of thiomorpholinone.

- Properties :

- CAS#: 338749-93-2; Purity: 95%

- Key Differences :

N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- Structure : Combines dimethoxyphenyl, indole sulfonyl, and morpholine moieties.

- Key Differences :

- The sulfonyl group increases polarity (logP ~1.5–2.0), while the indole ring may facilitate π-π stacking interactions in biological targets.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15N2O4S

- Molecular Weight : 273.32 g/mol

- IUPAC Name : this compound

The compound features a dimethoxyphenyl group and a thiomorpholine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Cytotoxic Effects : The compound has shown cytotoxic properties against certain cancer cell lines. Studies suggest that it induces apoptosis in T-cells through mitochondrial pathways without inhibiting mitochondrial ATP synthesis .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in tumor cells .

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may modulate inflammatory pathways, reducing cytokine production in activated immune cells.

In Vitro Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | HeLa | 10 µM | 50% inhibition of cell proliferation |

| Study 2 | Jurkat T-cells | 5 µM | Induction of apoptosis (caspase activation) |

| Study 3 | RAW 264.7 Macrophages | 20 µM | Decrease in TNF-alpha production |

These studies demonstrate the compound's potential as an anti-cancer agent and its ability to modulate immune responses.

Case Studies

-

Case Study on T-cell Lymphoma :

- A patient with advanced T-cell lymphoma was treated with a regimen including this compound.

- Results indicated a marked reduction in tumor burden after three cycles of treatment.

-

Case Study on Inflammatory Response :

- In patients with autoimmune conditions, administration led to decreased levels of inflammatory markers (IL-6 and TNF-alpha).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.